N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide
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Overview
Description
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide is a chemical compound with a complex structure that has garnered interest in various scientific fields. Its unique molecular configuration allows it to interact with different biological and chemical systems, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the isobutyryl group: This step involves acylation, where the tetrahydroisoquinoline core is treated with isobutyryl chloride in the presence of a base such as pyridine.
Attachment of the phenylethanesulfonamide moiety: This final step typically involves sulfonamide formation, where the intermediate product reacts with phenylethanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the context and target involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide
- N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide
Uniqueness
Compared to similar compounds, N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide stands out due to its specific structural features, which may confer unique biological activities and chemical reactivity. Its distinct combination of functional groups allows for versatile interactions in various research applications.
Properties
IUPAC Name |
N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16(2)21(24)23-12-10-18-8-9-20(14-19(18)15-23)22-27(25,26)13-11-17-6-4-3-5-7-17/h3-9,14,16,22H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTULJBBKFBMKOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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